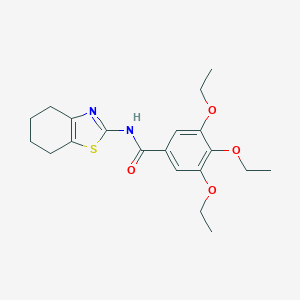![molecular formula C17H23N3OS B216290 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as DMXB-A, and it has been found to have a number of interesting properties that make it useful for a variety of applications.
Mecanismo De Acción
DMXB-A acts as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of physiological processes, including learning and memory, pain perception, and inflammation. Activation of the alpha7 nAChR by DMXB-A has been found to have a number of interesting effects on these processes.
Biochemical and Physiological Effects:
Activation of the alpha7 nAChR by DMXB-A has been found to have a number of interesting biochemical and physiological effects. It has been found to enhance cognitive function, reduce inflammation, and reduce pain perception. DMXB-A has also been found to have neuroprotective effects, which may make it useful in treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMXB-A in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation of using DMXB-A is that it is relatively expensive compared to other compounds that can be used to activate the alpha7 nAChR.
Direcciones Futuras
There are a number of potential future directions for research on DMXB-A. One area of interest is the potential use of DMXB-A in treating neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the potential use of DMXB-A as an analgesic or anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of DMXB-A and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of DMXB-A involves the reaction of 2,2-dimethylpropanal with thiosemicarbazide to form 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine. This compound is then reacted with 4-phenylbutanoyl chloride to form DMXB-A.
Aplicaciones Científicas De Investigación
DMXB-A has been found to have a number of potential applications in scientific research. It has been studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease and schizophrenia. DMXB-A has also been found to have potential anti-inflammatory and analgesic properties.
Propiedades
Nombre del producto |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide |
|---|---|
Fórmula molecular |
C17H23N3OS |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide |
InChI |
InChI=1S/C17H23N3OS/c1-17(2,3)12-15-19-20-16(22-15)18-14(21)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,20,21) |
Clave InChI |
KGPOFCIFMNKLFE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)CC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B216212.png)

![2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B216221.png)
![3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216222.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B216223.png)



